Crambescidin 816

Description

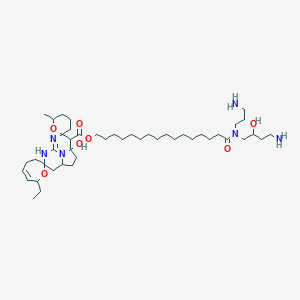

Structure

2D Structure

Properties

CAS No. |

135257-45-3 |

|---|---|

Molecular Formula |

C45H80N6O7 |

Molecular Weight |

817.2 g/mol |

InChI |

InChI=1S/C45H80N6O7/c1-3-38-22-16-17-26-43(58-38)33-36-24-28-45(55)40(44(27-19-21-35(2)57-44)49-42(48-43)51(36)45)41(54)56-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-39(53)50(31-20-29-46)34-37(52)25-30-47/h16,22,35-38,40,52,55H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49) |

InChI Key |

DFDTZECTHJFPHE-UHFFFAOYSA-N |

SMILES |

CCC1C=CCCC2(O1)CC3CCC4(N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2)O |

Canonical SMILES |

CCC1C=CCCC2(O1)CC3CCC4(N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2)O |

Synonyms |

crambescidin 816 |

Origin of Product |

United States |

Isolation, Purification, and Preclinical Acquisition Methodologies of Crambescidin 816

Extraction and Isolation Protocols from Crambe crambe

The initial step in obtaining Crambescidin 816 involves the careful collection and processing of the marine sponge Crambe crambe. Following collection, the sponge material is typically freeze-dried to remove water and then ground into a fine powder. researchgate.net This powdered material is then subjected to an exhaustive extraction process using a solvent mixture, most commonly a combination of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2) in a 1:1 ratio. researchgate.net This solvent system is effective in extracting a broad range of organic compounds from the sponge, including the target molecule, this compound.

After the extraction process, the resulting crude extract, which contains a complex mixture of compounds, is concentrated under reduced pressure. researchgate.net To isolate this compound from this mixture, the crude extract undergoes a series of chromatographic purification steps. A common strategy involves an initial fractionation of the extract. For instance, a methanolic fraction of the extract can be subjected to further purification. researchgate.net High-performance liquid chromatography (HPLC) is a key technique employed in the final purification stages. researchgate.net Specifically, reversed-phase HPLC using a Phenyl column has been successfully utilized to yield pure this compound. researchgate.net

The following table summarizes a typical extraction and isolation protocol for this compound from Crambe crambe:

| Step | Procedure | Purpose |

| 1. Sample Preparation | Freeze-drying and grinding of the Crambe crambe sponge. | To prepare the biological material for efficient solvent extraction. |

| 2. Extraction | Exhaustive extraction with a methanol/dichloromethane (1:1, v/v) solvent mixture. | To isolate the organic compounds, including this compound, from the sponge matrix. |

| 3. Concentration | Removal of the extraction solvents under reduced pressure. | To obtain a concentrated crude extract. |

| 4. Fractionation | Initial separation of the crude extract, for example, by obtaining a methanolic fraction. | To simplify the mixture for subsequent purification steps. |

| 5. HPLC Purification | Two successive HPLC steps, often utilizing a Phenyl reversed-phase column. | To isolate pure this compound from other co-extracted compounds. |

Advanced Spectroscopic and Chromatographic Techniques for Compound Identification and Purity Assessment

Once a purified sample of this compound is obtained, its identity and purity must be rigorously confirmed. This is achieved through the application of a suite of advanced spectroscopic and chromatographic techniques.

High-Resolution Mass Spectrometry (HRMS/MS) plays a crucial role in the structural characterization of this compound and its analogues. This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. researchgate.netuniversityofgalway.ie Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation patterns of the molecule, which aids in the elucidation of its complex structure, including the complete assignment of its alkyl chain lengths. researchgate.netuniversityofgalway.iersc.org Ultra-high pressure liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS/MS) is a powerful tool for the analysis of the chemical constituents of Crambe crambe extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for the structural elucidation and purity assessment of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule and to establish its stereochemistry. The NMR spectra of a purified sample are compared with previously reported data to confirm its identity. researchgate.net The high purity of the isolated compound is also confirmed by the absence of signals from impurities in the NMR spectra. researchgate.net

Circular Dichroism (CD) Spectroscopy is employed to determine the absolute configuration of chiral centers within the this compound molecule. The experimental CD spectrum is compared with theoretical spectra calculated for different possible stereoisomers. This comparison allows for the unambiguous assignment of the absolute stereochemistry of the natural product. researchgate.netuniversityofgalway.ie

The table below outlines the key spectroscopic and chromatographic techniques used for the identification and purity assessment of this compound:

| Technique | Application | Information Obtained |

| UHPLC-HRMS/MS | Separation and high-resolution mass analysis of complex mixtures. | Retention time, accurate mass, elemental composition, and fragmentation patterns for structural elucidation. |

| NMR Spectroscopy | Detailed structural analysis and purity confirmation. | Connectivity of atoms, stereochemistry, and confirmation of the absence of impurities. |

| CD Spectroscopy | Determination of absolute stereochemistry. | Comparison of experimental and theoretical spectra to assign the absolute configuration of chiral centers. |

Alternative Preclinical Acquisition Methods for this compound

The reliance on isolation from a natural source for the acquisition of this compound presents challenges, including the potential for environmental impact and variability in supply. Consequently, there is significant interest in developing alternative methods for its preclinical acquisition, with chemical synthesis being the most prominent approach.

Biological Activity Spectrum and Preclinical Efficacy of Crambescidin 816

Antineoplastic and Cytotoxic Potency in Diverse In Vitro Tumor Cell Lines

Crambescidin 816 exhibits notable cytotoxic effects across a variety of human tumor cell lines, indicating its potential as a broad-spectrum antineoplastic agent. nih.govnih.gov

Activity against Human Liver-Derived Tumor Cells (HepG2)

Studies have shown that this compound reduces the viability of the human liver-derived tumor cell line, HepG2. mdpi.comisnff-jfb.com The compound demonstrates a cytotoxic effect at concentrations above 150 nM. mdpi.comnih.gov At the highest concentrations tested, this compound was found to be highly cytotoxic to HepG2 cells, causing a reduction in cell viability of approximately 60% after 48 hours of exposure. nih.gov Further research into the mechanism of action revealed that this compound can arrest the cell cycle progression in HepG2 cells. oncotarget.com

Activity against Human Colorectal Carcinoma Cell Lines (HCT-116, HT-29)

This compound has shown cytotoxic activity against human colorectal carcinoma cell lines. oncotarget.comnih.gov Specifically, its cytotoxicity against HCT-116 and HT-29 cells has been documented. oncotarget.commdpi.com In a zebrafish xenograft model using HCT-116-GFP cells, this compound demonstrated potent antitumor activity in vivo, leading to tumor regression. oncotarget.comnih.gov The compound also affects HT-29 cell viability. mdpi.comisnff-jfb.com

Broad-Spectrum Cytotoxicity against Other Human Carcinoma and Leukemia Cell Lines

The cytotoxic activity of this compound extends to a wide range of other human cancer cell lines. mdpi.comisnff-jfb.com These include ovarian carcinoma (OVCAR), pulmonary carcinoma (HOP-92), breast cancer (MCF-7), prostate carcinoma (PC3), melanoma (SK-MEL-28), and kidney carcinoma (UO-31) cells. mdpi.comisnff-jfb.com The compound reduces cell viability in these lines, although the effect was noted to be less pronounced in MCF-7 cells. mdpi.com Additionally, this compound has been reported to be active against leukemia cell lines such as THP-1 and HL-60, as well as HeLa and KB cells. isnff-jfb.commdpi.com

Table 1: Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Reported Activity | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Reduces cell viability at concentrations >150 nM | mdpi.comnih.gov |

| HCT-116 | Colorectal Carcinoma | Cytotoxic; antitumor activity in vivo | oncotarget.com |

| HT-29 | Colorectal Carcinoma | Reduces cell viability | mdpi.comisnff-jfb.com |

| OVCAR | Ovarian Carcinoma | Reduces cell viability | mdpi.comisnff-jfb.com |

| HOP-92 | Pulmonary Carcinoma | Reduces cell viability | mdpi.comisnff-jfb.com |

| MCF-7 | Breast Cancer | Reduced cell viability (less pronounced) | mdpi.com |

| PC3 | Prostate Carcinoma | Reduces cell viability | mdpi.comisnff-jfb.com |

| SK-MEL-28 | Melanoma | Reduces cell viability | mdpi.comisnff-jfb.com |

| UO-31 | Kidney Carcinoma | Reduces cell viability | mdpi.comisnff-jfb.com |

| THP-1 | Leukemia | Active | isnff-jfb.com |

| HeLa | Cervical Cancer | Active | isnff-jfb.com |

| KB | Epidermoid Carcinoma | Active | isnff-jfb.com |

| HL-60 | Leukemia | Active | isnff-jfb.commdpi.com |

Antifungal Efficacy in Model Organisms

In addition to its anticancer properties, this compound has demonstrated notable antifungal activity. nih.gov

Comparative Fungicidal Potency against Saccharomyces cerevisiae

This compound exhibits potent fungicidal activity against the model organism Saccharomyces cerevisiae, commonly known as baker's yeast. nih.govadelaide.edu.au When compared to related compounds, Crambescidin 800 and Crambescidin 830, this compound was found to be the most potent. nih.gov Its mechanism of action in yeast involves inducing cell cycle arrest in the G2/M phase, which is followed by an increase in the DNA content and size of the cells. nih.gov Ultimately, this compound induces apoptosis in S. cerevisiae, highlighting its potential as a lead compound for the development of new antifungal agents. nih.gov

Antiviral Properties

Early studies on this compound also identified its potential as an antiviral agent. mdpi.comgoogle.com Research has shown that this marine-derived compound exhibits activity against the Herpes simplex virus, Type I (HSV-I). google.comgoogle.com This antiviral property, combined with its other biological activities, underscores the diverse therapeutic potential of this compound. nih.gov

General Antimicrobial Activity

This compound has been recognized for its notable antimicrobial properties, exhibiting both antifungal and antiviral activities. oncotarget.comnih.gov The compound has shown inhibitory effects against various pathogens.

Specifically, this compound demonstrates antiviral activity against the Herpes simplex virus, type 1 (HSV-1). mdpi.comgoogle.comgoogle.com Studies have shown that it can achieve complete inhibition of HSV-1. mdpi.com Its antifungal activity has also been documented, with research indicating its effectiveness against Rhodotorula glutinis. mdpi.comgoogle.comwipo.int Furthermore, some findings suggest that this compound can induce cell cycle arrest in Candida and Saccharomyces cerevisiae, specifically blocking the G2/M phase. mdpi.com

Modulatory Effects on Neuronal Systems

This compound exerts significant and complex effects on the central nervous system, particularly on neuronal cells. universityofgalway.ie Its activity involves the modulation of ion channels and neurotransmitter receptors, leading to changes in neuronal viability and function.

Impact on Primary Cultures of Cortical Neurons

In primary cultures of cortical neurons, this compound has been shown to decrease neuronal viability. mdpi.comacs.orgnih.gov This cytotoxic effect is associated with a dose-dependent increase in cytosolic calcium levels, which is contingent on the presence of extracellular calcium. mdpi.comacs.orgnih.gov The compound's toxicity is more pronounced in younger neurons. acs.orgnih.gov Studies using the MTT assay to assess cell viability have confirmed the cytotoxic effects of this compound on cortical neurons. sci-hub.se Interestingly, the cytotoxic impact can be mitigated, though not entirely prevented, by the use of glutamate (B1630785) receptor antagonists. acs.orgnih.govresearchgate.net

Effects on Voltage-Gated Ion Channels

This compound is a known modulator of voltage-gated ion channels, which are crucial for neuronal excitability and synaptic transmission. nih.govacs.org Its actions on these channels are specific, primarily targeting calcium and, to a lesser extent, sodium channels.

A significant body of research has identified this compound as a potent blocker of voltage-gated calcium channels, with a particular selectivity for L-type (CaV1) channels. acs.orgnih.govnih.govacs.orgmdpi.comnih.gov Electrophysiological studies have demonstrated that it inhibits CaV1 channels with a higher potency than the well-known calcium channel blocker, nifedipine (B1678770). nih.govacs.orgmdpi.comresearchgate.netnih.gov This blockade of L-type calcium channels is considered a primary mechanism of its action in the nervous system. nih.govacs.org The compound has been shown to partially block high voltage-activated (HVA) calcium currents in cultured rat cortical neurons, with a specific effect on CaV1 and not N-type (CaV2.2) channels. nih.gov This antagonistic activity on calcium channels was first reported in neuroblastoma cells. mdpi.comnih.gov

| Ion Channel | Effect of this compound | Potency Comparison | Cell Type |

| L-type Calcium (CaV1) | Potent Blocker | Higher than nifedipine | Cortical Neurons, Neuroblastoma Cells |

| N-type Calcium (CaV2.2) | No significant effect | - | Cortical Neurons |

| Total HVA Calcium | Partial Blockade | - | Cortical Neurons |

In addition to its prominent effects on calcium channels, this compound also partially blocks voltage-gated sodium (NaV) channels in neurons. nih.govacs.orgmdpi.comresearchgate.netnih.gov This partial inhibition of sodium currents, combined with its effects on calcium channels, suggests that this compound could play a role in reducing neurotransmitter release and synaptic transmission within the central nervous system. nih.govacs.org

Involvement of Glutamate Receptors in Neuronal Responses

Paradoxically, while being a calcium channel blocker, this compound induces an increase in intracellular calcium in cortical neurons. mdpi.comnih.gov Research has revealed that this effect is mediated through the activation of glutamate receptors. acs.orgnih.govmdpi.comnih.gov The influx of calcium induced by this compound can be prevented by glutamate receptor antagonists. acs.orgnih.govmdpi.comnih.gov Specifically, the simultaneous blockade of NMDA and AMPA receptors can ameliorate the cytotoxic effects of the compound. researchgate.net This suggests that this compound's neurotoxic activity is at least partially dependent on its ability to activate these excitatory amino acid receptors, leading to calcium overload and subsequent cell death. researchgate.netnih.gov

| Compound/Receptor | Role in this compound's Neuronal Effects |

| Glutamate Receptors | Activation leads to calcium influx and contributes to cytotoxicity. acs.orgnih.govmdpi.comnih.gov |

| NMDA/AMPA Antagonists | Prevent this compound-induced calcium influx and reduce its cytotoxicity. researchgate.net |

Potential Influence on Neurotransmitter Release and Synaptic Transmission

Research indicates that this compound may play a role in modulating neurotransmitter release and synaptic transmission, primarily through its interaction with voltage-gated ion channels. nih.govresearchgate.netacs.orgmdpi.comresearchgate.net

Studies have revealed that this compound can partially block voltage-gated sodium (NaV) and calcium (CaV) channels in neurons. nih.govacs.orgmdpi.comresearchgate.net The influx of calcium ions through CaV channels is a critical step in the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters. royalsocietypublishing.orgresearchgate.net By inhibiting these channels, this compound is thought to decrease the amount of neurotransmitter released into the synaptic cleft, thereby affecting synaptic transmission in the central nervous system. nih.govresearchgate.netacs.orgmdpi.comresearchgate.net

A key target for this compound is the Cav1, or L-type, voltage-dependent calcium channel. nih.govacs.orgmdpi.com Its inhibitory potency on these channels has been reported to be higher than that of the well-known calcium channel blocker, nifedipine. nih.govacs.orgfrontiersin.org This selective and potent blockade of L-type calcium channels underscores its potential to significantly impact neuronal signaling. nih.govacs.org

Interestingly, while this compound is known to block voltage-dependent calcium channels, it has also been observed to induce a dose-dependent increase in intracellular calcium in cortical neurons. mdpi.comfrontiersin.orgnih.govacs.org This seemingly paradoxical effect is suggested to be mediated by the activation of glutamate receptors, leading to calcium influx. mdpi.comfrontiersin.orgnih.govacs.org This dual activity highlights the complex and multifaceted interaction of this compound with neuronal calcium homeostasis.

The communication between nerve cells relies on the release of neurotransmitters from presynaptic terminals, a process tightly regulated by various ion channels. royalsocietypublishing.orgresearchgate.net The ability of this compound to modulate key ion channels involved in this process positions it as a significant compound for further investigation in the field of neuropharmacology.

Table 1: Effects of this compound on Neuronal Ion Channels and Processes

| Target/Process | Effect of this compound | Implication | References |

|---|---|---|---|

| Voltage-Gated Sodium (NaV) Channels | Partial Blockade | Decreased neuronal excitability | nih.gov, acs.org |

| Voltage-Gated Calcium (CaV) Channels | Partial Blockade (particularly Cav1/L-type) | Decreased neurotransmitter release | mdpi.com, nih.gov, acs.org, mdpi.com, researchgate.net |

| Synaptic Transmission | Potential Decrease | Modulation of neuronal communication | nih.gov, researchgate.net, acs.org, mdpi.com, researchgate.net |

| Intracellular Calcium ([Ca2+]i) | Dose-dependent increase (via glutamate receptors) | Complex effects on neuronal signaling and viability | mdpi.com, nih.gov, acs.org, frontiersin.org |

Inhibition of Acetylcholine-Induced Contraction in Smooth Muscle

This compound has demonstrated a potent inhibitory effect on smooth muscle contraction induced by acetylcholine. mdpi.comnih.govunifi.itebi.ac.uk This activity is closely linked to its function as a calcium channel antagonist. nih.govebi.ac.ukgoogle.com

In studies using guinea pig ileum, this compound was found to inhibit acetylcholine-induced contractions at very low concentrations. nih.govunifi.itebi.ac.uk For instance, a concentration as low as 6 pM resulted in a 30% inhibition of the contraction. unifi.it This potent effect is attributed to its ability to block voltage-sensitive Ca2+ channels, thereby preventing the influx of calcium necessary for muscle contraction. mdpi.comnih.govgoogle.com

The contraction of smooth muscle is a calcium-dependent process. google.com Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, triggers a cascade of events that leads to an increase in intracellular calcium levels in smooth muscle cells, initiating contraction. By blocking the calcium channels, this compound effectively curtails this process.

Table 2: Inhibitory Effect of this compound on Acetylcholine-Induced Smooth Muscle Contraction

| Tissue Model | Inducing Agent | Effect of this compound | Mechanism of Action | References |

|---|---|---|---|---|

| Guinea Pig Ileum | Acetylcholine | Potent inhibition of contraction (e.g., -30% at 6 pM) | Antagonism of voltage-sensitive Ca2+ channels | nih.gov, unifi.it, ebi.ac.uk |

Elucidation of Cellular and Molecular Mechanisms of Action for Crambescidin 816

Mechanisms of Antineoplastic Action

Crambescidin 816 employs a multi-faceted approach to impede cancer cell proliferation and survival. Its primary mechanisms of action involve the disruption of the cell cycle and the activation of apoptotic pathways.

Cell Cycle Progression Inhibition

This compound has demonstrated a significant capacity to halt the cell cycle at critical checkpoints, thereby preventing the division and propagation of cancer cells. This inhibition is phase-specific and varies between different cell types and model organisms.

In various human carcinoma cell lines, including liver and colon cancer, this compound has been shown to induce cell cycle arrest at the G0/G1 phase. oncotarget.comnih.govnih.gov This blockage prevents cells from entering the S phase, the stage of DNA synthesis, effectively halting their proliferation. oncotarget.comnih.gov Studies on HepG2 human liver carcinoma cells revealed that treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase. nih.govnih.gov This effect is a direct consequence of the compound's influence on the intricate machinery that governs cell cycle progression. oncotarget.comnih.gov

Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Carcinoma Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 60.47% | 12.87% | 26.66% |

| This compound (12 µg/ml) | 69.60% | 16.77% | 13.63% |

Data derived from studies on HepG2 cells, illustrating a significant increase in the G0/G1 population upon treatment. spandidos-publications.com

Interestingly, in the budding yeast Saccharomyces cerevisiae, a widely used model organism for studying the eukaryotic cell cycle, this compound induces cell cycle arrest at a different checkpoint. nih.govsemanticscholar.orgmdpi.com Research has shown that this compound causes an accumulation of yeast cells in the G2/M phase, preventing them from entering mitosis. nih.gov This finding highlights a potentially different mode of action or cellular targets in yeast compared to mammalian carcinoma cells, underscoring the complexity of the compound's interactions with the cell cycle machinery. nih.govmicrobialcell.com

The arrest of the cell cycle at the G0/G1 phase by this compound in carcinoma cells is mechanistically linked to the down-regulation of key regulatory proteins. oncotarget.comnih.gov Specifically, the expression of cyclin-dependent kinases CDK2 and CDK6, as well as their regulatory partners, cyclin D and cyclin A, is significantly reduced. oncotarget.comnih.govnih.gov These proteins form complexes that are essential for the transition from the G1 to the S phase. mdpi.com By decreasing the levels of these critical components, this compound effectively dismantles the machinery required for cell cycle progression. oncotarget.comnih.gov

Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins

| Gene | Function | Effect of this compound |

|---|---|---|

| CDK2 | Cyclin-Dependent Kinase | Down-regulated oncotarget.comnih.govnih.gov |

| CDK6 | Cyclin-Dependent Kinase | Down-regulated oncotarget.comnih.govnih.gov |

| Cyclin D | Regulatory subunit of CDK4/6 | Down-regulated oncotarget.comnih.govnih.gov |

| Cyclin A | Regulatory subunit of CDK2 | Down-regulated oncotarget.comnih.govnih.gov |

This table summarizes the observed changes in the expression of key cell cycle proteins in carcinoma cells treated with this compound.

In concert with the down-regulation of pro-proliferative proteins, this compound also enhances the expression of endogenous cell cycle inhibitors. oncotarget.comnih.gov Notably, the levels of p21 (CDKN1A), p27 (CDKN1B), and p16 (CDKN2A) are up-regulated in response to treatment. oncotarget.comnih.gov These proteins act as potent inhibitors of CDK-cyclin complexes, further reinforcing the G0/G1 cell cycle arrest. nih.govpsu.edu The up-regulation of these inhibitors is a crucial component of the anti-proliferative activity of this compound, ensuring a robust blockade of cell division. oncotarget.comnih.gov

Induction of Programmed Cell Death

Apoptosis Induction in Eukaryotic Cells (p53-dependent)

This compound is a potent inducer of apoptosis in various tumor cell lines. nih.govnih.govnih.gov Microarray analysis of HepG2 human liver cancer cells treated with this compound revealed an upregulation of components of the p53 pathway. nih.gov The p53 tumor suppressor protein plays a critical role in initiating apoptosis in response to cellular stress, such as DNA damage. Further investigation confirmed that the apoptotic response to this compound is, at least in part, p53-dependent. oncotarget.comnih.gov Inhibition of p53 significantly decreased caspase-3 activity following exposure to the compound, indicating that the p53 network contributes to the induction of programmed cell death. oncotarget.com However, it is noteworthy that cell death still occurred in response to this compound even with p53 inhibition, suggesting the involvement of p53-independent apoptotic pathways as well. oncotarget.com

Studies have shown that this compound treatment leads to an increased expression of downstream mediators of p53-dependent apoptosis. nih.gov These include genes such as BAX, NOXA, and PUMA, which are known to be involved in mitochondrial damage and the subsequent release of cytochrome c. nih.gov

Activation of Intrinsic Apoptotic Signaling (Mitochondrial Membrane Potential Loss, Caspase-3 Cleavage/Activation)

The induction of apoptosis by this compound proceeds through the intrinsic, or mitochondrial, pathway. oncotarget.comnih.govnih.gov A key event in this pathway is the loss of mitochondrial membrane potential. oncotarget.comresearchgate.net Treatment of tumor cells with this compound has been shown to disrupt mitochondrial integrity, leading to a decrease in mitochondrial membrane potential. oncotarget.comresearchgate.net This disruption of the mitochondrial membrane is a critical step that precedes the activation of downstream apoptotic effectors.

Following the loss of mitochondrial membrane potential, the executioner caspase, caspase-3, is cleaved and activated. oncotarget.comnih.gov This activation of caspase-3 is a hallmark of apoptosis and is responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell. In HepG2 cells, an increase in caspase-3 activity was observed after 24 and 48 hours of treatment with this compound. nih.gov This temporal correlation between mitochondrial dysfunction and caspase-3 activation further supports the role of the intrinsic apoptotic pathway in the cytotoxic action of this compound. oncotarget.comnih.gov

Disruption of Cellular Adhesion and Cytoskeleton Dynamics

This compound significantly impacts the structural integrity and adhesive properties of tumor cells by targeting key components of cell-cell and cell-matrix junctions, as well as the cytoskeleton. oncotarget.comnih.govnih.gov

The compound has been shown to inhibit cell-cell adhesion by interfering with the formation and integrity of tight junctions. nih.govnih.gov Tight junctions are crucial for maintaining the polarity of epithelial cells and regulating the passage of molecules between them. abcam.comopendermatologyjournal.com In HepG2 cells, this compound treatment led to a remarkable translocation of occludin, a key transmembrane protein of tight junctions, from the cell membrane to the cytoplasm. oncotarget.com This internalization of occludin disrupts the structure of tight junctions, weakening cell-cell contacts. oncotarget.comnih.gov Furthermore, this compound has been observed to down-regulate the expression of claudin-2, another essential protein component of tight junctions. nih.gov The disruption of these junctions is an early event, occurring even before the onset of apoptosis. nih.gov

This compound also disrupts the attachment of cells to the extracellular matrix by targeting focal adhesions. oncotarget.comnih.govnih.gov Focal adhesions are complex structures that link the actin cytoskeleton to the extracellular matrix and are vital for cell adhesion, migration, and signaling. kegg.jpgenome.jp Treatment with this compound results in a reduction of vinculin in focal adhesions. oncotarget.comnih.gov Vinculin is a critical protein that helps anchor actin filaments to the cell membrane at these adhesion sites. The reduction in vinculin compromises the structural integrity of focal adhesions, leading to decreased cell-matrix adhesion. oncotarget.comnih.gov These effects on focal adhesions appear early, within 6 hours of treatment, and become more pronounced over 24 hours. oncotarget.comnih.gov

The integrity of the cytoskeleton, particularly the actin and tubulin networks, is compromised by this compound. oncotarget.comnih.govnih.gov The compound induces the disassembly of stress fibers, which are contractile bundles of actin filaments essential for cell adhesion and motility. oncotarget.comnih.gov Additionally, this compound has been shown to induce tubulin depolymerization, directly affecting microtubule dynamics. oncotarget.com This disruption of both the actin and tubulin components of the cytoskeleton has profound consequences for cell shape, division, and movement. oncotarget.comnih.gov

Inhibition of Tumor Cell Migration

A direct consequence of the effects of this compound on cellular adhesion and the cytoskeleton is the potent inhibition of tumor cell migration. oncotarget.comnih.govnih.gov Cell migration is a complex process that relies on the dynamic regulation of cell-cell and cell-matrix adhesions, as well as the continuous reorganization of the cytoskeleton. nih.gov By disrupting tight junctions, focal adhesions, and the integrity of the actin and tubulin networks, this compound effectively cripples the machinery required for cell movement. oncotarget.comnih.gov

The inhibitory effect on migration has been observed in a variety of human tumor cell lines, including those derived from liver, ovarian, lung, breast, and prostate cancers. nih.gov In HepG2 cells, a dose-dependent decrease in cell migration was observed after just 8 hours of treatment with this compound. nih.gov This broad-spectrum anti-migratory activity highlights the potential of this compound as an anti-metastatic agent. oncotarget.commdpi.com

Preclinical in Vivo Evaluation of Crambescidin 816 Efficacy

Application of Zebrafish Xenograft Models for Antineoplastic Research

Zebrafish (Danio rerio) have emerged as a valuable and versatile model system for preclinical cancer research due to several advantageous characteristics. Their rapid embryonic development, optical transparency, large clutch sizes, and genetic similarity to humans make them highly suitable for in vivo drug screening and efficacy studies windows.netmdpi.com. Specifically, zebrafish xenograft models, which involve the transplantation of human or other vertebrate tumor cells into zebrafish embryos or larvae, provide a robust platform for evaluating the antineoplastic potential of compounds like Crambescidin 816 mdpi.comnih.govoncotarget.comresearchgate.netnih.gov. These models allow for the direct observation and quantification of tumor growth, metastasis, and response to therapeutic agents in a whole-organism context, closely mimicking aspects of human cancer biology and drug response windows.netmdpi.comresearchgate.net. The application of these models has been instrumental in confirming the in vivo antitumor activity of this compound against colorectal carcinoma nih.govoncotarget.comresearchgate.netnih.gov.

Assessment of Tumor Growth Inhibition and Regression in Zebrafish Xenografts

The evaluation of this compound in zebrafish xenograft models has demonstrated significant antineoplastic effects, primarily characterized by the inhibition of tumor growth and the induction of tumor regression. Studies have shown that this compound potently inhibits tumor cell proliferation by down-regulating key cell cycle regulators, including cyclin-dependent kinases 2/6 and cyclins D/A, while simultaneously up-regulating cell cyclin-dependent kinase inhibitors (-2A, -2D, and -1A) nih.govoncotarget.comnih.gov. Furthermore, this compound disrupts tumor cell adhesion and cytoskeletal integrity, promoting the activation of intrinsic apoptotic signaling pathways nih.govoncotarget.comnih.gov. This leads to a loss of mitochondrial membrane potential and subsequent caspase-3 cleavage and activation, culminating in programmed cell death windows.netnih.govoncotarget.comnih.gov.

| Effect Observed in Zebrafish Xenografts | Mechanism of Action Cited |

| Tumor Growth Inhibition | Down-regulation of CDKs 2/6 and cyclins D/A; Up-regulation of CDK inhibitors |

| Tumor Regression | Activation of intrinsic apoptotic signaling; Caspase-3 cleavage and activation |

| Disruption of Tumor Cell Adhesion | Impact on cytoskeletal integrity |

Compound List:

this compound

Structure Activity Relationship Sar Studies of Crambescidin 816 and Analogues

Comparative Biological Activities of Crambescidin Congeners (e.g., Crambescidin 800, Crambescidin 830)

Direct comparisons between crambescidin congeners reveal a clear hierarchy in biological potency, with Crambescidin 816 consistently emerging as the most active compound in several assays. This is particularly evident in their antifungal and antitumor activities.

In antifungal studies against the model organism Saccharomyces cerevisiae, this compound demonstrates significantly greater potency than its analogues, Crambescidin 800 and Crambescidin 830. nih.govnih.gov Research has shown that this compound is nearly ten times more potent than Crambescidin 800 in inhibiting fungal growth. nih.gov This superior activity is attributed to its ability to induce cell cycle arrest, an increase in cell size and DNA content, and ultimately, apoptosis in yeast cells. nih.govnih.gov

| Compound | MIC₅₀ against S. cerevisiae (µM) | 95% Confidence Interval (µM) |

| This compound | 0.557 | 0.5116 to 0.608 |

| Crambescidin 830 | 1.650 | 1.374 to 2.011 |

| Crambescidin 800 | 4.316 | 4.210 to 4.427 |

| Data sourced from studies on Saccharomyces cerevisiae. nih.gov |

Similarly, in antitumor evaluations, this compound shows a more potent cytotoxic effect across a range of human tumor-derived cell lines compared to Crambescidin 800 and Crambescidin 830. nih.gov While all three compounds can inhibit tumor cell proliferation, studies have noted that the inhibition percentages achieved with Crambescidin 800 and Crambescidin 830 are consistently lower than those produced by equivalent concentrations of this compound. nih.gov

Influence of Specific Structural Motifs on Biological Potency

The potent bioactivities of crambescidins are derived from the interplay of their distinct structural components: the rigid pentacyclic guanidine (B92328) core, the long aliphatic side chain, and the specific pattern of hydroxylation.

The pentacyclic guanidine core is the characteristic and defining feature of the crambescidin family. scienceopen.com This complex, rigid structure is considered essential for the biological activity of these alkaloids. nih.gov The high basicity of the guanidine group allows it to be protonated under physiological conditions, enabling it to form strong ionic interactions and hydrogen bonds with biological targets such as carboxylate or phosphate groups on proteins. nih.gov This interaction capability is believed to be fundamental to the mechanism of action, including the disruption of cellular processes in cancer cells and pathogens. nih.gov

Extending from the guanidine core is a long aliphatic side chain that links to a spermidine (B129725) or hydroxyspermidine unit. scienceopen.com This chain plays a critical role in modulating the cytotoxic potency of the molecule. SAR studies involving synthetic side-chain analogues have demonstrated that potency can be directly influenced by the length of this chain. nih.gov Specifically, within the Crambescidin 800 and 657 series, an increase in the length of the aliphatic side chain was correlated with an increase in cytotoxic potency. nih.gov This suggests the side chain is involved in crucial hydrophobic interactions with the target, potentially facilitating membrane association or anchoring the molecule within a binding pocket.

The primary structural difference between the highly potent this compound and its less active congener, Crambescidin 800, is the presence of an additional hydroxyl group on the aliphatic side chain of this compound. This seemingly minor modification has a profound impact on its biological activity. The enhanced potency of this compound strongly suggests that this hydroxyl group is a key contributor to its bioactivity. nih.govnih.gov It is hypothesized that this hydroxyl group may act as a hydrogen-bond donor or acceptor, allowing for an additional, stabilizing interaction with the biological target. researchgate.net This extra point of contact could increase binding affinity and residence time at the target site, leading to a more pronounced biological effect.

Differential Activity and Selectivity Based on Cell Type Specificity

The potent biological effects of this compound are not uniform across all cell types; its cytotoxicity can vary significantly depending on the specific cellular context. researchgate.net This suggests that the cellular machinery or targets that this compound interacts with are expressed or configured differently in various cells.

A notable example of this specificity is the compound's high potency against neuronal cells. This compound has been shown to be highly cytotoxic to primary cultures of cortical neurons. nih.govacs.org In these cells, its toxicity is linked to the induction of a massive influx of calcium, a mechanism that is particularly disruptive to neuronal function. nih.govacs.org In contrast, while it is a potent anticancer agent, its activity against certain tumor cell lines, such as human colon carcinoma cells, occurs at different concentration ranges. nih.govnih.gov This differential activity highlights that the therapeutic potential and toxicological profile of this compound are critically dependent on the cell type being targeted. researchgate.net

Synthetic Strategies and Chemical Derivatization in Crambescidin 816 Research

Design and Semisynthesis of Crambescidin 816 Analogues for SAR Elucidation

The potent biological profile of this compound, including its cytotoxicity against various cancer cell lines and its activity as a Ca++ channel blocker, makes it an attractive scaffold for drug discovery. nih.gov To explore the relationship between the structure of this compound and its biological activity, researchers have designed and synthesized a range of analogues. These studies are crucial for identifying the key structural features responsible for its potency and selectivity, and for guiding the development of new therapeutic agents with improved efficacy and reduced toxicity.

A primary focus of SAR studies has been the modification of the long alkyl side chain. The length and nature of this chain have been shown to be critical for the cytotoxic activity of the crambescidin family of alkaloids. In a notable study, a library of twenty-three side-chain analogues of crambescidin alkaloids was prepared from the corresponding pentacyclic zwitterionic core acid. nih.gov The findings from this research provided valuable insights into the SAR of these compounds.

The key findings from these SAR studies can be summarized as follows:

Influence of Side Chain Length: In the crambescidin 800 and 657 series, a clear trend was observed where the cytotoxic potency increased with increasing length of the alkyl side chain. nih.gov This suggests that the hydrophobic interactions of the side chain with biological targets play a significant role in the mechanism of action.

Tumor Selectivity: Substantial variations in tumor selectivity were observed with changes in the side chain structure. nih.gov This indicates that it may be possible to fine-tune the molecule to target specific types of cancer cells more effectively.

Novel Anticancer Agents: The investigation of analogues with shorter, nonpolar side chains led to the identification of promising new anticancer agents. nih.gov This discovery broadens the scope of the crambescidin scaffold for potential therapeutic applications.

The semisynthesis of these analogues typically involves the isolation of the natural crambescidin core or a closely related precursor, followed by the chemical attachment of various synthetic side chains. This approach allows for the efficient generation of a diverse range of compounds for biological testing.

The data gathered from these SAR studies are instrumental in building a comprehensive understanding of how this compound interacts with its biological targets at the molecular level. This knowledge is essential for the rational design of next-generation crambescidin-based therapeutics with enhanced potency and selectivity.

Translational Research Perspectives and Future Directions for Crambescidin 816

Current Research Gaps and Unexplored Biological Activities of Crambescidin 816

Despite its demonstrated bioactivities, a comprehensive understanding of this compound's full biological spectrum is still evolving. Current research has primarily focused on its cytotoxic effects on cancer cells and its impact on specific ion channels, particularly L-type calcium channels nih.govmdpi.comacs.orgnih.govacs.orgnih.govnih.gov. However, significant research gaps persist regarding its precise molecular targets beyond ion channels and its potential interactions with other cellular pathways.

For instance, while C816 has shown cytotoxic effects by inhibiting cell-cell adhesion, interfering with tight junctions, and altering cytoskeleton dynamics, leading to inhibited cell migration nih.gov, the specific proteins and signaling cascades involved in these processes require deeper investigation. Furthermore, its antifungal activity, noted as being more potent than related crambescidins and inducing cell cycle arrest, increased cell size, and apoptosis in Saccharomyces cerevisiae nih.gov, suggests potential for developing novel antifungal agents. However, the mechanisms underlying this fungicidal action and its spectrum of activity against various fungal pathogens remain largely unexplored nih.gov.

Additionally, studies have indicated that this compound can affect neuronal viability and induce calcium influx through glutamate (B1630785) receptors acs.orgnih.gov, but the detailed neurotoxic mechanisms and potential therapeutic applications in neurological disorders are still nascent. The compound's antiviral activity against Herpes simplex virus type 1 (HSV-1) has also been reported, but this area requires more extensive research to elucidate the mechanisms and potential for antiviral drug development google.comgoogle.commdpi.com.

Potential of this compound as a Pharmacological Probe for Novel Cellular Pathways

This compound's ability to modulate specific cellular processes and ion channels positions it as a valuable pharmacological probe for dissecting novel biological pathways. Its known interactions with voltage-gated calcium channels, particularly L-type calcium channels (Cav1), with higher potency than nifedipine (B1678770), highlight its utility in studying calcium signaling pathways critical for various cellular functions, including neuronal excitability and cell proliferation mdpi.comacs.orgacs.orgnih.govnih.gov.

The compound's impact on cell cycle progression, leading to G0/G1 phase arrest, and its influence on adhesion molecules and cytoskeleton dynamics nih.gov suggest its potential as a tool to investigate cell cycle regulation, cell-cell/cell-matrix interactions, and the mechanisms governing cell migration and metastasis. By using C816, researchers can perturb these pathways to understand their roles in normal physiology and disease states, potentially uncovering new therapeutic targets.

Moreover, its observed fungicidal effects, including cell cycle arrest and apoptosis induction in yeast nih.gov, could be leveraged to explore fungal-specific cellular pathways or targets that are distinct from mammalian systems. This could lead to the development of selective antifungal agents or provide insights into fundamental eukaryotic cell biology. The compound's effects on neuronal viability and calcium influx through glutamate receptors also present an opportunity to probe neurochemical signaling and the mechanisms of excitotoxicity acs.orgnih.gov.

Strategies for Lead Optimization and Rational Drug Design Based on this compound Scaffold

The complex pentacyclic guanidine (B92328) alkaloid structure of this compound provides a rich scaffold for medicinal chemistry efforts aimed at lead optimization and rational drug design. Structure-activity relationship (SAR) studies on related crambescidins have indicated that modifications to the aliphatic side chain can significantly influence cytotoxic effects mdpi.com. This suggests that systematic modifications to C816's structure could yield analogs with improved potency, selectivity, or pharmacokinetic properties.

Strategies for lead optimization could involve:

Analogue Synthesis: Synthesizing a library of this compound analogs by altering the length and functionalization of the aliphatic side chain, the guanidine core, or the polycyclic ring system. This approach, guided by SAR data, can help identify key structural features responsible for specific biological activities google.commdpi.commdpi.comresearchgate.netsemanticscholar.orgsemanticscholar.org.

Target-Oriented Design: Based on its known interactions with Cav1 channels and its effects on cell cycle and adhesion, rational drug design could focus on developing analogs that selectively target these pathways or specific isoforms of calcium channels or proteins involved in cell adhesion and migration.

Computational Chemistry: Employing computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can aid in predicting the binding affinity of designed analogs to their targets and understanding their pharmacokinetic profiles, thereby guiding synthetic efforts mdpi.comresearchgate.netsemanticscholar.org.

Bioisosteric Replacements: Investigating bioisosteric replacements for key functional groups within the C816 scaffold could lead to compounds with enhanced metabolic stability, improved bioavailability, or reduced off-target effects.

For example, research on related guanidine alkaloids has shown that modifications to the side chain can enhance cytotoxicity mdpi.com. Therefore, exploring variations in C816's side chain could be a fruitful avenue for optimizing its antitumor or antifungal properties.

Emerging Methodologies in Marine Natural Product Research Applied to this compound Discovery and Development

The discovery and development of marine natural products like this compound are increasingly benefiting from advanced methodologies in marine natural product research. These emerging techniques can accelerate the identification of new analogs, elucidate biosynthetic pathways, and facilitate scalable production.

Genomic Mining and Biosynthetic Pathway Elucidation: Advances in genomics and bioinformatics allow for the mining of sponge genomes and associated microbial communities for genes involved in the biosynthesis of complex molecules like this compound. Identifying these biosynthetic gene clusters can provide insights into the natural production pathways and potentially enable heterologous expression or semi-synthesis of the compound or its precursors mdpi.com.

High-Throughput Screening (HTS) and Combinatorial Chemistry: HTS platforms can be employed to rapidly screen libraries of synthetic analogs of this compound for enhanced biological activity or novel therapeutic applications. Combinatorial chemistry approaches can generate diverse analog libraries based on the C816 scaffold.

Advanced Spectroscopic Techniques and Computational Methods: Sophisticated NMR techniques, high-resolution mass spectrometry (HRMS), and X-ray crystallography are crucial for accurate structural elucidation and confirmation of new derivatives or analogs. Computational methods, as mentioned earlier, play a vital role in predicting activity and guiding synthesis.

Sustainable Sourcing and Cultivation: Given the reliance on natural sources, efforts towards sustainable cultivation of Crambe crambe or the identification of symbiotic microorganisms responsible for producing C816 could ensure a reliable and environmentally friendly supply for further research and potential commercialization mdpi.comeuropa.eu.

By integrating these methodologies, researchers can overcome challenges associated with the isolation of low-abundance natural products and accelerate the translation of promising compounds like this compound into valuable therapeutic agents or research tools.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the neurotoxic effects of Crambescidin 816, and how should viability assays be standardized?

- Primary cortical neuron cultures are widely used to assess neurotoxicity due to their physiological relevance. Viability assays (e.g., MTT or LDH release) should be conducted in triplicate across multiple biological replicates to account for inter-experimental variability. Normalize results to untreated controls and include positive controls (e.g., NMDA-induced excitotoxicity) to validate assay sensitivity .

Q. How can intracellular calcium flux be accurately measured in neurons exposed to this compound?

- Use calcium-sensitive fluorescent dyes (e.g., Fura-2 AM) with live-cell imaging. Calibrate measurements using calcium-free and high-calcium buffers. Include pharmacological blockers (e.g., APV for NMDA receptors, CNQX for AMPA receptors) to identify receptor-specific contributions to calcium influx. Ensure temporal resolution captures rapid changes induced by this compound .

Q. What analytical techniques are critical for validating the purity and structural identity of this compound in experimental samples?

- Combine high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. Reference spectra from authenticated marine sponge extracts should be used for comparison .

Advanced Research Questions

Q. How can contradictory findings on this compound’s dual role as an L-type calcium channel blocker and glutamate receptor agonist be resolved?

- Design concentration-dependent studies to identify threshold effects. At low concentrations (≤1 µM), this compound may act as a channel blocker, while higher concentrations (>5 µM) activate glutamate receptors. Use selective receptor antagonists (e.g., nifedipine for L-type channels) and genetic knockdown models to isolate mechanisms .

Q. What methodologies are recommended for analyzing the environmental impact of this compound production, and how can sustainability be optimized?

- Conduct life cycle assessments (LCA) comparing baseline and alternative production scenarios. Focus on solvent recovery, energy-efficient extraction, and waste reduction. The "most feasible scenario" reduces impacts by 40–65% in categories like acidification and eutrophication .

Q. How should researchers address variability in cytotoxicity data between tumor cell lines and primary neurons?

- Perform comparative dose-response analyses using standardized cell lines (e.g., SH-SY5Y) and primary cultures. Account for differences in membrane receptor expression (e.g., glutamate receptor subtypes) and metabolic activity. Use transcriptomics to identify cell-specific pathways affected by this compound .

Q. What strategies are effective for resolving discrepancies in cytochrome c release kinetics during this compound-induced apoptosis?

- Use time-lapse fluorescence microscopy with organelle-specific probes (e.g., mito-GFP) to track cytochrome c translocation. Combine with caspase-3 activation assays to correlate release timing with apoptotic progression. Repeat experiments under varying calcium conditions to assess calcium-dependency .

Methodological Guidance

- Contradiction Analysis : When conflicting data arise (e.g., neuroprotection vs. neurotoxicity), systematically vary experimental conditions (e.g., calcium availability, receptor blockade) and apply statistical tools like ANOVA with post-hoc tests to identify interaction effects .

- Data Reproducibility : Share raw datasets (e.g., calcium imaging traces, HPLC chromatograms) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .

- Ethical Compliance : For in vivo studies, obtain ethics approvals documenting humane endpoints and sample size justifications. Follow ARRIVE guidelines for reporting animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.